2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide
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Overview
Description
2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific research community due to its potential application in the field of drug discovery. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide involves the inhibition of specific enzymes and receptors. For example, it has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which can be beneficial in the treatment of glaucoma. Inhibition of aldose reductase can prevent the accumulation of sorbitol, which is implicated in the development of diabetic complications.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide in lab experiments include its high potency and selectivity for specific enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Exploration of its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of its potential as a lead compound for the development of new drugs with improved potency and selectivity.
5. Study of its mechanism of action at the molecular level to better understand its inhibitory activity.
In conclusion, this compound is a chemical compound that has shown promising results in the field of drug discovery. Its synthesis method, mechanism of action, and physiological effects have been studied extensively, and its potential application in the treatment of various diseases has been explored. While there are limitations to its use in lab experiments, there are several future directions for further research and development of this compound.
Synthesis Methods
The synthesis of 2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2-fluorobenzenesulfonyl chloride with 5-(2-methylpyrazol-3-yl)furfural in the presence of a base. The resulting product is then treated with ammonia to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide has been studied extensively for its potential application in drug discovery. It has been found to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase and aldose reductase. This compound has also shown promising results in the treatment of diabetes, cancer, and other diseases.
properties
IUPAC Name |
2-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-19-13(8-9-17-19)14-7-6-11(22-14)10-18-23(20,21)15-5-3-2-4-12(15)16/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOVJANFFNPHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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